Retinylamine

描述

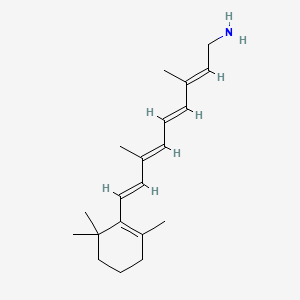

Structure

2D Structure

3D Structure

属性

CAS 编号 |

43219-27-8 |

|---|---|

分子式 |

C20H31N |

分子量 |

285.5 g/mol |

IUPAC 名称 |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-amine |

InChI |

InChI=1S/C20H31N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14-15,21H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ |

InChI 键 |

ILYSIVSSNXQZQG-OVSJKPMPSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCN)C)C |

手性 SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CN)/C)/C |

规范 SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCN)C)C |

同义词 |

11-cis-Ret-NH2 cis-retinylamine retinylamine trans-retinylamine |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of Retinylamine

Established Synthetic Routes for Retinylamine and its Isomers

The primary method for synthesizing this compound and its various geometric isomers involves the reductive amination of the corresponding retinaldehyde isomer. A widely cited method for preparing all-trans-retinylamine (all-trans-Ret-NH₂) begins with all-trans-retinal (B13868). The retinal is dissolved in ethanol, to which an excess of ammonia (B1221849) is added to form the corresponding retinylidene imine (a Schiff base). pnas.org This intermediate is then reduced in situ to yield all-trans-retinylamine.

A similar strategy is employed for the synthesis of its isomers. For instance, 11-cis-retinylamine can be prepared starting from 11-cis-retinal (B22103), which is reacted with an alkylamine such as n-propylamine in ethanol. pnas.org The resulting Schiff base is subsequently reduced using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃) to produce the final 11-cis-retinylamine. pnas.org This general approach allows for the synthesis of various isomers, including 9-cis and 13-cis-retinylamine, provided the corresponding retinal isomer is available. pnas.org

Another described synthetic pathway involves the reaction of retinal with hydroxylamine (B1172632) derivatives. The resulting retinal oximes are extracted and then reduced, for example with sodium cyanoborohydride, to yield the desired this compound. pnas.org

Furthermore, photoisomerization of all-trans-retinoids is a known technique to generate various cis-isomers, which can then serve as precursors for the synthesis of the corresponding this compound isomers.

Strategies for Derivatization and Analog Generation of this compound for Research Applications

The primary amine group of this compound offers a convenient handle for chemical modification, enabling the generation of diverse analogs for research purposes. These modifications are aimed at altering the molecule's stability, specificity, and function, or for introducing labels for mechanistic studies.

Amide and Peptide Conjugation Strategies for Modifying Stability and Specificity in Chemical Biology

The primary amine of this compound is susceptible to protonation under physiological conditions, which can destabilize the conjugated polyene system. To overcome this, amide and peptide conjugation strategies have been developed. This chemical modification prevents protonation near the polyene chain, thereby enhancing the molecule's chemical stability.

A common synthetic route for creating these derivatives involves reacting this compound with N-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids or peptides. The reaction is facilitated by coupling agents, leading to the formation of an amide bond. The Fmoc protecting group is then removed, typically with a solution of piperidine (B6355638) in an organic solvent, to yield the final retinyl-amino acid or retinyl-peptide conjugate. A variety of amino acid and peptide derivatives have been synthesized using this method, including those containing glycine (B1666218), L-valine, and dipeptides like L-valyl-glycine (RVG). acs.org

These conjugation strategies have been shown to not only improve stability but also to influence the biodistribution and therapeutic efficacy of the parent compound. For example, conjugation with specific amino acids or peptides can leverage endogenous transporter systems to facilitate absorption and uptake into target tissues like the eye.

Below is a table summarizing various synthesized this compound derivatives and their reported effects.

| Derivative Name | Conjugated Moiety | Synthetic Strategy | Key Finding |

| Retinyl-acetamide | Acetic Anhydride (B1165640) | Reaction of all-trans-retinylamine with excess acetic anhydride in the presence of N,N-dimethylaminopyridine. pnas.org | A simple amide derivative for structure-activity relationship studies. |

| Retinyl-palmitamide | Palmitoyl (B13399708) Chloride | Reaction of all-trans-retinylamine with excess palmitoyl chloride. pnas.org Also formed enzymatically by LRAT. | A lipidated derivative mimicking endogenous retinyl esters, enhancing storage. |

| Ret-Gly | Glycine | Fmoc-protected glycine conjugation followed by deprotection. | Showed high protective efficacy against light-induced retinal degeneration. |

| Ret-L-Val | L-Valine | Fmoc-protected L-valine conjugation followed by deprotection. | Demonstrated greater protective efficacy than unmodified Ret-NH₂. |

| Ret-L-Val-Gly (RVG) | L-Valyl-Glycine | Fmoc-protected dipeptide conjugation followed by deprotection. acs.org | Identified as a lead compound with improved stability, effective uptake, and minimal interference with the retinoid cycle. acs.org |

| PEG-GFL-NH-Ret | Polyethylene glycol-peptide | Conjugation of Ret-NH₂ to a PEG polymer via a peptide spacer (Gly-Phe-Leu). | Polymer-drug conjugate designed to improve stability and therapeutic efficacy. |

Synthesis of Labeled this compound Analogs for Mechanistic Investigations

Isotopically labeled analogs are invaluable tools for elucidating biochemical pathways and reaction mechanisms. In retinoid research, labeled compounds are used to track metabolism, identify reaction intermediates, and probe enzyme-substrate interactions. While direct synthesis of labeled this compound is not extensively detailed, the synthesis of its labeled precursors, particularly retinal, is well-established.

The synthesis of deuterated and ¹³C-labeled all-trans-retinals has been reported. nih.gov For instance, ALK-001 is a deuterated form of vitamin A (retinol) where the hydrogen atoms at the C20 position are replaced with deuterium. mdpi.com This modification slows down the rate of toxic dimer formation through a kinetic isotope effect. mdpi.com Similarly, syntheses of all-trans-retinals with multiple ¹³C labels at specific positions in the polyene chain and the ionone (B8125255) ring have been achieved for solid-state NMR studies of retinoid-protein interactions. nih.gov

These isotopically labeled retinals can be readily converted to the corresponding labeled retinylamines using the standard reductive amination methods described in section 2.1. For example, reacting a C20-deuterated retinal with ammonia and a reducing agent would yield C20-deuterated this compound. These labeled analogs allow for precise tracking in complex biological systems and help to clarify the mechanism of action of this compound and its derivatives.

Molecular Interactions and Biochemical Pathways Involving Retinylamine

Mechanism of Retinylamine as an Inhibitor within the Retinoid (Visual) Cycle

This compound (Ret-NH2) functions as a potent and selective inhibitor of the retinoid (visual) cycle, the enzymatic pathway responsible for regenerating 11-cis-retinal (B22103), the chromophore essential for vision. nih.gov Its inhibitory action primarily targets the crucial isomerization step, thereby slowing the entire cycle. nih.govnih.gov This targeted inhibition has been a subject of extensive research to understand its molecular underpinnings.

This compound's primary target within the visual cycle is the retinal pigment epithelium-specific 65 kDa protein (RPE65), which functions as a retinoid isomerohydrolase. RPE65 catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599), a rate-limiting step in the cycle. this compound potently inhibits this enzymatic reaction in a concentration-dependent manner. acs.org Studies have confirmed that this compound and its derivatives are competitive inhibitors of RPE65. The inhibitory effect is attributed to the protonatable primary amine group, which is considered a prerequisite for the efficacy of retinoid isomerase inhibitors.

While this compound is established as a potent RPE65 inhibitor, some early studies suggested an indirect interaction, indicating that it binds to a protein within the RPE microsomes but not to purified RPE65 itself. nih.govpnas.org However, subsequent research has provided more direct evidence, identifying RPE65 as the specific target of this compound's inhibitory action. This targeted inhibition effectively reduces the production of 11-cis-retinal, which has been shown to decrease the accumulation of toxic lipofuscin fluorophores like A2E in mouse models.

Beyond RPE65, this compound interacts with other key enzymes in retinoid metabolism. Notably, it does not inhibit lecithin:retinol (B82714) acyltransferase (LRAT) or retinyl ester hydrolases. In fact, this compound acts as a substrate for LRAT. LRAT catalyzes the transfer of an acyl group from phosphatidylcholine to this compound, resulting in the formation of various N-retinylamides, such as N-retinylpalmitamide and N-retinylstearamide. This amidation process is significant as it converts this compound into a prodrug form, which can be stored in the eye and slowly hydrolyzed back to active this compound, leading to a prolonged inhibitory effect on the visual cycle. nih.gov

In contrast, derivatives of this compound show varied effects. For instance, the dipeptide derivative RVG (Ret-NH2-L-valylglycine amide) was found to have no significant inhibitory effect on RPE65 activity, unlike the parent compound. acs.org This suggests that steric hindrance from larger derivative groups can modulate the interaction with the RPE65 active site.

| Enzyme | Interaction with this compound | Outcome | Reference(s) |

| RPE65 | Potent, selective, and competitive inhibitor | Blocks/slows conversion of all-trans-retinyl ester to 11-cis-retinol, slowing the visual cycle. | acs.org, , , , |

| Lecithin:retinol acyltransferase (LRAT) | Substrate | Catalyzes amidation to form N-retinylamides (e.g., N-retinylpalmitamide), creating a prodrug storage form. | , |

| Retinol Dehydrogenases | No significant inhibition | Normal function is not directly affected. | |

| Retinyl Ester Hydrolases | No significant inhibition | Normal function is not directly affected. |

The mechanism of RPE65-catalyzed isomerization is thought to proceed through a carbocation intermediate. nih.govpnas.org In this proposed pathway, the all-trans-retinyl ester substrate undergoes cleavage, leading to the formation of a retinyl carbocation. This positively charged intermediate is delocalized across the conjugated double-bond system of the retinoid polyene chain before being stabilized into the 11-cis configuration.

Molecular Interactions with Retinoid Isomerase RPE65 and Related Enzymes

This compound's Interactions with Endogenous Retinoid-Binding Proteins

Cellular retinol-binding protein 1 (CRBP1) is a key cytoplasmic protein responsible for the uptake, transport, and metabolic processing of vitamin A. researchgate.net Ultra-high-resolution crystal structures have revealed the precise molecular details of how this compound binds to human CRBP1. researchgate.net The binding of this compound induces significant conformational changes in the protein, a mechanism known as "induced fit". researchgate.net

When this compound enters the binding pocket of apo-CRBP1 (the ligand-free form), it triggers a structural rearrangement. Major differences are observed in the segments that form the entrance to the binding site, specifically involving α-helix II and the hairpin turns between β-strands βC-βD and βE-βF. researchgate.net Several amino acid side chains reorient to accommodate the ligand, including Phenylalanine-57, Tyrosine-60, and Isoleucine-77.

Analysis of crystallographic B-factors, which indicate atomic mobility, shows that several regions of the apo-protein have high flexibility. researchgate.net Upon binding this compound, these regions become more rigid. researchgate.net This induced rigidity in the holo-CRBP1 structure serves to protect the chemically labile retinoid ligand during its transport through the aqueous cytoplasm. The binding is further stabilized by a network of hydrogen bonds within the binding cavity. researchgate.net These detailed structural findings highlight the dynamic nature of CRBP1 and its role in specifically interacting with and protecting retinoid ligands like this compound.

| Protein State | Structural Characteristics | Key Residue Changes | Functional Implication | Reference(s) |

| Apo-CRBP1 (Ligand-free) | Higher flexibility in portal region (α-helix II, β-turns). | - | Facilitates ligand entry. | , researchgate.net |

| Holo-CRBP1 (this compound-bound) | Increased rigidity in portal region; ligand enclosed in binding cavity. | Phe-57, Tyr-60, Ile-77 reorient to accommodate ligand. | Protects the labile retinoid from the aqueous environment during transport. | , , researchgate.net, |

This compound's interaction profile extends to other proteins involved in retinoid transport and storage, though its effects are highly specific. As previously mentioned, a crucial interaction occurs with Lecithin:retinol acyltransferase (LRAT). LRAT's amidation of this compound to form N-retinylamides is a key aspect of its in vivo behavior. nih.gov These amides are stored within retinosomes, the lipid droplets in the RPE, effectively creating a tissue-specific reservoir of the inhibitor. This prodrug mechanism allows for the slow release of active this compound, providing a sustained and prolonged suppression of the visual cycle. nih.gov

In contrast, this compound shows a lack of interaction with other important retinoid-binding proteins. Research indicates it does not bind to Cellular Retinaldehyde-Binding Protein (CRALBP), a protein that binds 11-cis-retinoids and is crucial for their processing. Furthermore, studies on its uptake mechanism in vivo show that its transport to the eye is independent of the serum retinol-binding protein (RBP4)-mediated pathway. This specificity ensures that this compound's effects are primarily localized to the enzymatic machinery of the visual cycle within the RPE, without broadly interfering with all retinoid transport pathways.

Ligand Binding and Conformational Dynamics of Cellular Retinol-Binding Protein 1 (CRBP1) with this compound

This compound's Role in Aldehyde Sequestration Mechanisms via Schiff Base Formation

Beyond its role as an enzyme inhibitor, this compound possesses a second, complementary mechanism of action: the direct sequestration of all-trans-retinal (B13868) (atRAL). acs.org This is achieved through the formation of a Schiff base, a reversible chemical bond formed between a primary amine and an aldehyde. acs.orgacs.org

The visual cycle produces atRAL as a transient, yet potentially toxic, byproduct following the photoisomerization of 11-cis-retinal. If atRAL is not cleared efficiently, it can react to form cytotoxic dimeric compounds, such as A2E, which are implicated in retinal degenerative diseases. this compound, by virtue of its primary amine (-NH2) group, can act as a scavenger for this reactive aldehyde. acs.org The nitrogen of the amine attacks the carbonyl carbon of atRAL, leading to the formation of a protonated retinylidene-retinylamine Schiff base. acs.org

This sequestration of atRAL has two major consequences:

It directly reduces the concentration of free, toxic atRAL in the retina, mitigating its damaging effects. acs.org

It slows the retinoid cycle by limiting the amount of atRAL substrate available for reduction to all-trans-retinol and subsequent processing by RPE65. acs.org

This mechanism of action is considered beneficial as it can minimize the potential side effects associated with complete RPE65 inhibition. acs.org While RPE65 inhibition is the primary mode of action, the ability to also sequester atRAL provides an additional layer of protection. Studies have shown that derivatives of this compound also retain this ability to form Schiff base adducts with atRAL, contributing to their therapeutic potential. acs.org

Enzymatic Biotransformations of this compound in Biochemical Systems (e.g., Amidation by LRAT)

In biochemical systems, this compound undergoes significant enzymatic modifications, primarily mediated by the enzyme Lecithin:retinol acyltransferase (LRAT). LRAT is a crucial enzyme in the visual cycle, responsible for catalyzing the transfer of an acyl group from the sn-1 position of phosphatidylcholine to all-trans-retinol, forming retinyl esters. portlandpress.com Research has demonstrated that this compound also serves as a substrate for LRAT, undergoing a similar enzymatic process known as N-amidation. escholarship.org

This biotransformation involves the transfer of a fatty acyl group from a phospholipid donor, such as phosphatidylcholine, to the primary amine group of the this compound molecule. This reaction results in the formation of N-retinylamides. mdpi.com This enzymatic amidation is a key step in the metabolism of this compound within the body, particularly in the liver and the retinal pigment epithelium (RPE) of the eye.

Detailed analysis of the products formed during the LRAT-catalyzed amidation of this compound has identified several specific N-retinylamides. The primary metabolites are N-retinylpalmitamide, N-retinylstearamide, and N-retinylmyristamide. In vitro studies have determined the relative abundance of these products, highlighting the enzyme's preference for certain acyl groups.

Table 1: N-Retinylamides Formed by LRAT-Catalyzed Amidation of this compound This table summarizes the specific N-retinylamide products generated from the enzymatic reaction of LRAT with this compound and their observed ratios.

| N-Retinylamide Product | Relative Ratio |

|---|---|

| N-retinylpalmitamide | 15 |

| N-retinylstearamide | 6 |

| N-retinylmyristamide | 2 |

Data sourced from Golczak et al. (2005).

The biological relevance of this enzymatic transformation is confirmed by in vivo studies. Following administration of this compound to mice, N-retinylamides were detected as the main metabolites in both the liver and the eye. Specifically, in the liver of mice treated with this compound, a significant accumulation of N-retinylamides was observed. Further investigations using two-photon microscopy have shown that these newly synthesized N-retinylamides colocalize with retinyl ester storage particles, known as retinosomes, within the RPE cells.

This sequestration into retinosomes is a critical aspect of this compound's biochemical pathway. mdpi.comarvojournals.org The resulting N-retinylamides are less active than the parent compound. arvojournals.org These stored amides can be slowly mobilized and hydrolyzed back to this compound, a process that explains the prolonged duration of this compound's biological effects. escholarship.orgmdpi.com The rate of this hydrolysis influences the sustained release and availability of active this compound within the tissue. escholarship.org

In addition to amidation, it has been noted that this compound may also undergo oxidation to form retinol, which can then be esterified by LRAT into retinyl esters and stored in retinosomes. arvojournals.org

Studies investigating derivatives of this compound have further elucidated its metabolic fate. After oral administration of this compound, its primary metabolites, N-retinylamides, can be quantified in various tissues over time, demonstrating the dynamics of its absorption and metabolism. acs.org

Table 2: In Vivo Distribution of N-Retinylamides After this compound Administration This table shows the concentration of total N-retinylamides in the liver and eye of mice at different time points following a single oral dose of this compound.

| Time After Administration | N-retinylamide Concentration in Liver (nmol/g) | N-retinylamide Concentration in Eye (pmol/eye) |

|---|---|---|

| 4 hours | ~12 | ~15 |

| 12 hours | ~10 | ~18 |

| 24 hours | ~8 | ~15 |

| 48 hours | ~5 | ~10 |

| 72 hours | ~3 | ~8 |

Data adapted from studies on the pharmacokinetics of this compound metabolites.

Advanced Analytical and Spectroscopic Characterization in Retinylamine Research

High-Performance Liquid Chromatography (HPLC) Methodologies for Retinoid and Retinylamine Analysis in Complex Biological Extracts

HPLC is an indispensable tool for the separation and quantification of this compound, its analogs, and other retinoids from intricate biological samples like eye and liver tissues. nih.govacs.org Both normal-phase (NP) and reverse-phase (RP) HPLC are employed, with the choice depending on the specific retinoids being analyzed and the complexity of the sample matrix. acs.org

Reverse-Phase HPLC (RP-HPLC): RP-HPLC is also widely used, particularly for analyzing retinoids with a broad range of polarities. This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and/or methanol (B129727) with an aqueous buffer. thermofisher.com Gradient elution, where the mobile phase composition is changed over time, is often necessary to separate multiple retinoids with different polarities in a single run, which significantly shortens analysis time and produces sharper peaks. For example, a gradient of acetonitrile in water containing 0.1% formic acid has been used to separate 12 different retinoids and their metabolites. thermofisher.com RP-HPLC is also employed to analyze Schiff base adducts formed between this compound derivatives and all-trans-retinal (B13868). acs.org

Sample Preparation and Detection: Preparing samples from biological tissues involves homogenization, often in an ethanol/PBS solution, followed by extraction of the retinoids into an organic solvent like hexane. acs.orgsci-hub.se Due to the reactive nature of retinal, which can form covalent adducts with amine groups, derivatization with hydroxylamine (B1172632) is a crucial step to convert retinals into more stable oxime derivatives for accurate quantification. nih.gov

Detection is most commonly performed using a UV-Vis detector, as the conjugated polyene chain in retinoids results in strong absorption at specific wavelengths. acs.org Monitoring at different wavelengths, such as 325 nm for retinol (B82714) and retinyl esters and 360 nm for retinal oximes, allows for simultaneous detection of various retinoid classes.

Table 1: Examples of HPLC Methodologies in Retinoid and this compound Analysis

| HPLC Mode | Stationary Phase (Column) | Mobile Phase | Elution Mode | Analytes | Source |

|---|---|---|---|---|---|

| Normal-Phase | Silica (Agilent Zorbax SIL, 5 µm) | Hexane/Ethyl Acetate (90:10, v/v) | Isocratic | Retinoids (for 11-cis-retinal (B22103) quantification) | acs.org |

| Normal-Phase | Silica (Inertsil SILICA 100-5) | Hexane/2-propanol/Glacial Acetic Acid (1000:4.3:0.675) | Isocratic | all-trans-retinal, 13-cis-retinoic acid, all-trans-retinoic acid | |

| Reverse-Phase | C18 (Accucore, 2.6 µm) | Water/Methanol with 0.1% Formic Acid | Gradient | 12 retinoids and metabolites (including retinol, retinal) | thermofisher.com |

| Reverse-Phase | C18 (Phenomenex, 5 µm) | Acetonitrile/Water with 0.05% Trifluoroacetic Acid | Gradient | This compound derivatives and their Schiff base adducts with all-trans-retinal | acs.org |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification of this compound and its Derivatives

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful analytical method that provides exceptional sensitivity and definitive molecular identification of this compound and its related compounds. acs.org Its sensitivity can reach the low femtomolar range, surpassing that of UV/Vis detection. acs.org

LC-MS/MS for Quantification: For quantitative analysis, tandem mass spectrometry (MS/MS) on triple-quadrupole instruments is the method of choice due to its high sensitivity and specificity. sci-hub.sethermofisher.com This technique often operates in selective reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. thermofisher.com This allows for accurate quantification even in complex biological matrices like serum. thermofisher.com Both positive and negative ionization modes may be used in a single run, accommodating the different chemical properties of various retinoids. thermofisher.com

Structural Elucidation: MS is critical for the structural elucidation of this compound metabolites and adducts. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used in retinoid analysis. nih.govacs.org ESI of retinol, for example, leads to water dissociation, resulting in a predominant ion at m/z 269. acs.org In studies of this compound, MS has been used to identify its metabolites, such as N-retinylpalmitamide, in liver tissue.

A significant application of LC-MS is the identification of Schiff base adducts formed between this compound (or its derivatives) and all-trans-retinal. acs.orgjci.org These adducts are crucial to the mechanism by which this compound protects against retinal degeneration. The protonated Schiff base adducts can be detected and their molecular identity confirmed by tandem mass spectrometry (MS/MS), which provides a characteristic fragmentation pattern of the precursor ion. acs.orgacs.orgjci.org For instance, the fragmentation of a peptide-retinoid conjugate standard showed a characteristic retinoid ion at m/z 269.3. This specific ion was also observed in the MS2 spectra of a pure this compound standard, confirming its identity as a key fragment.

Table 2: Key Mass Spectrometry Data for Retinoid Analysis

| Compound/Fragment | m/z (Mass-to-Charge Ratio) | MS Technique/Context | Source |

|---|---|---|---|

| Retinol Parent Ion [M-17]+ | 269 | ESI-MS, after water dissociation | acs.org |

| Retinal Parent Ion [M+H]+ | 285 | ESI-MS | acs.org |

| Retinal Fragment (Ionone Ring Loss) | 161 | MS/MS fragmentation | acs.org |

| This compound Standard | 269.3 | Selected Ion Monitoring (SIM) and MS2 fragmentation | |

| Retinylidene-Emixustat Schiff Base | - | Identified by tandem mass spectrometry (MS/MS) | jci.org |

| This compound-Peptide Schiff Base Adducts | - | Identified by LC-MS | acs.org |

Spectroscopic Methods Applied to this compound and Retinoid Analogs (e.g., UV-Vis, Fluorescence, NMR, Raman)

A variety of spectroscopic methods are essential for characterizing the structure and interactions of this compound and its analogs.

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique used to study the binding interactions between this compound and proteins. The intrinsic fluorescence of proteins (from tryptophan and tyrosine residues) can be quenched upon ligand binding. This change is monitored to determine binding affinity. For instance, the binding of this compound to retinal pigment epithelium protein 65 (RPE65) and retinol-binding protein (RBP) was evaluated by monitoring the quenching of protein fluorescence as the concentration of this compound was increased. Through this method, the dissociation constant (Kd) for the binding of this compound to apo-RBP was determined to be approximately 220 nM. In other studies, multiphoton fluorescence microscopy has been used to image fluorescent retinoids and their condensation products in the retina, leveraging their intrinsic fluorescent properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR, is a powerful tool for the definitive structural characterization of newly synthesized this compound derivatives and analogs. pnas.org It provides detailed information about the chemical environment of protons within the molecule. For example, in the characterization of a this compound analog, ¹H NMR was used to distinguish between the cis (J11,12 = 10.5 Hz) and trans (J11,12 = 14.5 Hz) isomers based on the coupling constants of the protons across the C11-C12 double bond. pnas.org The chemical shifts (δ) of specific protons, such as those on the methyl groups of the ionone (B8125255) ring, are also used for structural confirmation. pnas.org The purity of synthesized this compound-peptide derivatives has also been confirmed using ¹H NMR and ¹³C NMR. acs.org

Raman Spectroscopy: Raman spectroscopy is a non-invasive vibrational spectroscopy technique that can provide unique spectral "fingerprints" of molecules, allowing for their detection and characterization within cells and tissues. researchgate.netbiorxiv.org It has been applied to monitor retinoid metabolism in cancer cells by detecting the unique vibrational signatures of different retinoids. researchgate.netbiorxiv.org Key characteristic bands for retinoids are found around 1570-1590 cm⁻¹, corresponding to the C=C stretching vibrations of the polyene chain. biorxiv.org Raman imaging can create biochemical maps of organelles, discriminating between different types of lipid droplets and localizing retinoids within mitochondria and nuclei. researchgate.netbiorxiv.org While specific Raman spectra for this compound are not detailed in these studies, the technique's proven utility for other retinoids suggests its high potential for future this compound research. acs.orgacs.org

Table 3: Spectroscopic Data for this compound and Related Compounds

| Method | Compound | Key Finding/Data Point | Source |

|---|---|---|---|

| UV-Vis | This compound Analog | λmax = 290 nm | pnas.org |

| UV-Vis | This compound-Derivative Schiff Base Adduct | Detection at 460 nm | acs.org |

| Fluorescence | This compound binding to apo-RBP | Binding affinity (Kd) ≈ 220 nM | |

| ¹H NMR | This compound Analog (trans isomer) | δ 6.59 (dd, J = 14.5, 11 Hz, 1H, H11) | pnas.org |

| Raman | Retinoids (general) | Characteristic C=C stretch band at ~1570-1590 cm⁻¹ | biorxiv.org |

Computational and Theoretical Investigations of Retinylamine

Quantum Chemical Studies on the Electronic Structure and Reactivity of Retinylamine

Quantum chemical calculations offer a powerful lens through which to examine the electronic and structural properties of molecules like this compound. Methods such as semi-empirical, ab initio Hartree-Fock, and density functional theory (DFT) have been employed to analyze the effects of structural modifications on the polyene chain of retinal and its analogs. nih.gov These studies typically investigate parameters like bond lengths, bond angles, atomic charges, and frontier molecular orbitals (HOMO and LUMO). nih.govneuronresearch.net The results of such analyses indicate that despite structural changes, the fundamental electronic properties of retinal derivatives often remain similar to the parent all-trans-retinal (B13868) molecule. nih.gov

For this compound specifically, its electronic structure is central to its function as an inhibitor of enzymes in the visual cycle. nih.gov this compound is designed as a transition state analog inhibitor, mimicking the hypothesized carbocation intermediate in the isomerohydrolase reaction catalyzed by RPE65. nih.gov It possesses a positively charged primary amine group, which is a key feature for its inhibitory activity. nih.gov Quantum chemical calculations can help to elucidate the charge distribution and electrostatic potential of this compound, providing a rationale for its binding affinity and inhibitory mechanism. For instance, such calculations have suggested that favorable van der Waals interactions, rather than purely electrostatic effects, can contribute significantly to the binding affinity of certain this compound derivatives. nih.gov

Furthermore, quantum chemical methods are used to calculate the transition energies of retinoid molecules, which correspond to their absorption spectra. nih.gov Techniques like Zerner's intermediate neglect of differential overlap-spectroscopic (ZINDO/S), time-dependent Hartree-Fock (TDHF), and time-dependent density functional theory (TD-DFT) are utilized for this purpose. nih.gov Understanding the electronic transitions is crucial for comprehending the photochemical behavior of retinoids, although this compound itself is not directly involved in the light-absorption step of vision.

Molecular Dynamics Simulations of this compound-Protein Complexes and Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of how this compound and its derivatives interact with their protein targets over time. nih.gov These simulations model the movements and interactions of every atom in the system, including the ligand, protein, and surrounding solvent, offering insights that are often inaccessible through experimental methods alone. uiuc.edu

A primary target for MD simulations involving this compound is its interaction with proteins of the visual cycle. mdpi.comresearchgate.net For example, simulations have been used to study the binding of this compound to Cellular Retinol-Binding Protein 1 (CRBP1), a key transporter of all-trans-retinol in the eye. researchgate.netacs.org These studies have revealed significant conformational changes in CRBP1 upon ligand binding, particularly in the segments surrounding the entrance to the retinoid-binding site. researchgate.netresearchgate.net MD simulations, combined with experimental techniques like hydrogen/deuterium exchange mass spectrometry, have provided a detailed mechanistic understanding of how CRBP1 inhibitors, including this compound, bind with high affinity. acs.org These simulations have highlighted the importance of a "closed" conformation of CRBP1 in retaining the ligand within its binding pocket. acs.org

MD simulations have also been instrumental in studying the interactions of retinoids with rhodopsin, the primary light-sensing protein in the retina. uiuc.edu While this compound itself does not bind to the chromophore-binding pocket of active rhodopsin, understanding the dynamics of the native 11-cis-retinal (B22103) chromophore within the protein provides a crucial context for the effects of visual cycle modulators. Simulations have explored the conformational changes in rhodopsin upon retinal isomerization and the role of the protein environment in stabilizing specific retinal conformations. uiuc.edu

Another important protein studied in complex with this compound analogs is the interphotoreceptor retinoid-binding protein (IRBP), which is responsible for transporting retinoids between different cells in the retina. mdpi.com In silico docking and MD simulations have been used to identify and characterize the retinoid-binding sites within IRBP.

The table below summarizes key proteins that have been the subject of molecular dynamics simulations in the context of this compound and the broader visual cycle.

| Protein | Function in Visual Cycle | Insights from MD Simulations with Retinoids/Analogs |

| Rhodopsin | G-protein coupled receptor that initiates the visual cascade upon light absorption by its 11-cis-retinal chromophore. uiuc.edu | Elucidation of conformational changes upon photoisomerization of retinal and the influence of the protein environment on the chromophore's structure. uiuc.edu |

| RPE65 | Isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol (B117599), a crucial step in chromophore regeneration. nih.gov | Understanding the binding of inhibitors like this compound and its derivatives to the active site, providing a basis for their mechanism of action. nih.gov |

| Cellular Retinol-Binding Protein 1 (CRBP1) | Intracellular transporter of all-trans-retinol. researchgate.netacs.org | Revealed major conformational changes upon ligand binding, highlighting the "induced fit" mechanism and the importance of a closed conformation for retaining ligands. researchgate.netacs.orgresearchgate.net |

| Interphotoreceptor Retinoid-Binding Protein (IRBP) | Facilitates the transport of retinoids between photoreceptor cells and the retinal pigment epithelium. mdpi.com | Identification and characterization of multiple retinoid-binding sites and understanding the dynamics of ligand exchange. |

| Lecithin:Retinol (B82714) Acyltransferase (LRAT) | Catalyzes the esterification of all-trans-retinol to form all-trans-retinyl esters. | Investigation of substrate binding and the catalytic mechanism, including the acylation of this compound to form inactive amides. |

In Silico Approaches to Structure-Activity Relationship (SAR) Analysis of this compound Analogs

In silico methods are pivotal in the rational design and optimization of this compound analogs with improved therapeutic properties. nih.gov Structure-Activity Relationship (SAR) studies, often guided by computational models, explore how chemical modifications to a lead compound affect its biological activity. nih.gov

For this compound, a key therapeutic goal is to modulate the visual cycle to prevent retinal degeneration associated with the accumulation of toxic byproducts. acs.org SAR studies on this compound derivatives aim to enhance efficacy, improve bioavailability, and minimize side effects, such as impaired night vision, which can result from potent RPE65 inhibition. acs.org

Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, are used to correlate the structural features of this compound analogs with their observed biological activities. researchgate.netacs.org These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. The development of non-retinoid inhibitors of visual cycle proteins has also benefited from SAR guided by crystallographic information of the target protein in complex with initial hit compounds.

A significant area of investigation has been the chemical modification of this compound with amino acids and peptides. acs.org These modifications are intended to improve the stability and ocular bioavailability of the resulting derivatives. For example, various this compound-amino acid and this compound-dipeptide conjugates have been synthesized and tested. In silico analysis of these derivatives can help to understand how factors like hydrophobicity, charge, and size influence their ability to reach the target tissue and interact with target proteins. nih.gov

The table below presents a summary of research findings on different this compound analogs, highlighting the structure-dependent effects observed in preclinical studies.

| Analog/Derivative Class | Modification | Key In Vitro/In Vivo Findings | Reference |

| N-retinylacetamide | Acetylation of the primary amine | Found to slow visual chromophore regeneration. | |

| Emixustat | Non-retinoid derivative of this compound | Potent inhibitor of RPE65; developed as a visual cycle modulator. | nih.govacs.org |

| Amino Acid Conjugates | Amide linkage of various amino acids (e.g., glycine (B1666218), L-valine) to this compound | Showed structure-dependent efficacy in preventing light-induced retinal degeneration. Glycyl and L-valyl derivatives demonstrated high efficacy. | acs.org |

| Dipeptide Conjugates | Amide linkage of dipeptides (e.g., L-valine-glycine, glycine-L-valine) to this compound | Demonstrated improved stability and therapeutic efficacy compared to the parent this compound in mouse models. |

These in silico and experimental SAR studies have been crucial in advancing the development of second-generation this compound derivatives. For instance, it was found that derivatives containing glycyl and/or L-valyl residues had higher therapeutic efficacy in preventing light-induced retinal degeneration in mice. The protective effect was correlated with the biodistribution of the derivatives in the eye, where they are thought to sequester toxic all-trans-retinal by forming a Schiff base. This dual action of RPE65 inhibition and all-trans-retinal scavenging is a key aspect of the therapeutic strategy. acs.org

Retinylamine As a Tool in Fundamental Chemical Biology and Mechanistic Enzymology

Applications as a Chemical Probe for Dissecting Retinoid Cycle Components and Dynamics

The retinoid (visual) cycle is a complex enzymatic pathway responsible for regenerating the 11-cis-retinal (B22103) chromophore after its photoisomerization to all-trans-retinal (B13868). researchgate.net Retinylamine has been instrumental in dissecting this cycle, primarily through its function as a potent and selective inhibitor of a key enzymatic step.

Research has demonstrated that this compound specifically inhibits the isomerization of all-trans-retinyl esters to 11-cis-retinol (B117599), a critical reaction catalyzed by the RPE65 isomerohydrolase in the retinal pigment epithelium (RPE). This inhibition is thought to occur because positively charged retinoids, like protonated this compound, may act as transition state analogs for the isomerization process, which is proposed to proceed through a carbocation intermediate. By blocking this step, this compound effectively slows down the entire retinoid cycle, leading to a reduced rate of 11-cis-retinal regeneration and rhodopsin renewal. acs.org

Another significant application of this compound as a chemical probe is its ability to sequester excess all-trans-retinal. acs.org Following light exposure, high levels of all-trans-retinal are released from opsin, and if not efficiently cleared, this reactive aldehyde can form toxic byproducts. this compound, with its primary amine group, reacts with all-trans-retinal to form a stable, protonated Schiff base adduct. acs.orgnih.gov This trapping mechanism effectively reduces the concentration of free all-trans-retinal, a key feature used in biochemical studies to investigate the consequences of all-trans-retinal accumulation.

Table 1: Inhibitory Profile of this compound on Retinoid Cycle Enzymes

| Enzyme | Function in Retinoid Cycle | Effect of this compound | Reference |

| RPE65 (Isomerohydrolase) | Converts all-trans-retinyl esters to 11-cis-retinol | Potent and selective inhibition | |

| Lecithin:Retinol (B82714) Acyltransferase (LRAT) | Esterifies all-trans-retinol to all-trans-retinyl esters | Not inhibited; serves as a substrate for amidation | |

| Retinol Dehydrogenases (RDHs) | Interconvert retinols and retinals | Not inhibited |

Utility in Investigating Opsin-Retinoid Interactions and Phototransduction Mechanisms

While this compound's primary molecular target is RPE65, its utility extends to the investigation of opsin-retinoid interactions and the broader mechanisms of phototransduction. By controlling the supply of the 11-cis-retinal chromophore, this compound allows researchers to probe the consequences of chromophore depletion on photoreceptor function and health. pnas.org

Upon administration, this compound's inhibition of the retinoid cycle leads to a state of reduced rhodopsin regeneration. This effect has been observed to be more pronounced in rods than in cones, severely attenuating rod-driven electrophysiological responses while having a much smaller impact on cone function in mice. This differential effect provides a unique pharmacological model to dissect the distinct metabolic pathways and chromophore requirements supporting rod and cone vision, suggesting the existence of an RPE65-independent pathway for cone pigment regeneration. uzh.ch

The use of this compound allows for the study of visual processes in genetically unmodified animals under conditions of suppressed visual function. This is particularly valuable for investigating the structural role of the chromophore and the stability of opsin. In the absence of its 11-cis-retinal ligand, opsin is prone to destabilization, which can trigger pathways leading to photoreceptor degeneration. pnas.org By inducing a controlled and reversible chromophore deficiency, this compound helps in studying these downstream effects without genetic manipulation.

Furthermore, by preventing the regeneration of 11-cis-retinal, this compound limits the continuous activation of the phototransduction cascade that can occur under intense light, thereby protecting photoreceptors from light-induced damage. pnas.org This application is crucial in research models designed to study the mechanisms of retinal degeneration and the protective pathways within photoreceptor cells. pnas.orgohsu.edu

Role in Modulating Retinoid Homeostasis for Biochemical Research Purposes

This compound serves as a powerful modulator of retinoid homeostasis, a feature extensively used for biochemical research. pnas.org Its influence extends beyond the simple inhibition of RPE65, involving a unique interaction with another key enzyme, lecithin:retinol acyltransferase (LRAT).

A pivotal discovery was that this compound itself is a substrate for LRAT. Instead of esterifying a retinol, LRAT catalyzes the transfer of an acyl group from phosphatidylcholine to the amine group of this compound, forming N-retinylamides (e.g., N-retinylpalmitamide, N-retinylstearamide). These amidated forms are biochemically inactive as RPE65 inhibitors.

This amidation process is crucial for the compound's utility in research for two main reasons:

Tissue-Specific Accumulation and Storage: LRAT is highly expressed in the RPE. The enzymatic conversion of this compound to N-retinylamides allows for its efficient uptake and storage within the RPE, specifically within lipid droplets known as retinosomes. This mimics the storage mechanism of vitamin A as retinyl esters.

Prolonged and Reversible Action: The stored N-retinylamides act as a slow-release depot. These inactive amides can be slowly hydrolyzed back to the active this compound form, providing a sustained and prolonged inhibition of the retinoid cycle. This allows researchers to study the long-term effects of visual cycle modulation with less frequent administration.

This modulation of retinoid flux is a key tool in studies of retinal diseases. For instance, by slowing the visual cycle and sequestering all-trans-retinal, this compound reduces the formation of toxic bisretinoid condensation products like A2E, a hallmark of Stargardt disease and age-related macular degeneration. pnas.orgpnas.org Research using this compound in animal models has helped to establish the causal link between retinoid cycle hyperactivity, A2E accumulation, and retinal degeneration. pnas.org

Table 2: N-Retinylamides Formed by LRAT-Catalyzed Reaction with this compound

| N-Retinylamide Metabolite | Acyl Group | Relative Ratio in RPE | Reference |

| N-retinylpalmitamide | Palmitoyl (B13399708) | 15 | |

| N-retinylstearamide | Stearoyl | 6 | |

| N-retinylmyristamide | Myristoyl | 2 |

Development of this compound-Based Reagents and Ligands for Biochemical Assays

The foundational understanding of this compound's mechanism of action has spurred the development of a new generation of related reagents and ligands for biochemical assays and as potential therapeutic leads. acs.org The goal of this research is often to refine the compound's properties, for example, by enhancing its stability or altering its inhibitory profile to create more specialized research tools. acs.orggoogle.com

Numerous derivatives have been synthesized by chemically modifying this compound, often with amino acids and peptides. acs.orgnih.gov These modifications are designed to improve properties such as ocular bioavailability while potentially reducing the impact on normal visual cycle function. acs.org For example, derivatives like RVG (Ret-NH₂-L-valylglycine amide) have been shown to effectively sequester all-trans-retinal by forming Schiff bases without significantly inhibiting the RPE65 enzyme, offering a different mode of action compared to the parent compound. acs.orgnih.gov

The development and characterization of these reagents rely on a suite of biochemical assays:

Enzyme Inhibition Assays: RPE microsomes, which contain both RPE65 and LRAT, are used to test the inhibitory potency of new compounds. The assay measures the production of 11-cis-retinol from all-trans-retinol, with a reduction in output indicating RPE65 inhibition. nih.gov

Schiff Base Formation Assays: To test the aldehyde-scavenging ability of new amine-containing compounds, they are incubated with all-trans-retinal. The formation of the Schiff base adduct is then detected and quantified using High-Performance Liquid Chromatography (HPLC) and mass spectrometry, identified by a characteristic shift in their UV-visible absorption spectra upon protonation. acs.orgnih.gov

Ligand Binding Assays: The binding affinity of this compound and its derivatives to retinoid-binding proteins, such as cellular retinol-binding protein (CRBP1) and serum retinol-binding protein (RBP), has been characterized. researchgate.netnih.gov High-resolution crystal structures of CRBP1 in complex with this compound have provided atomic-level insights into how these carrier proteins accommodate such ligands, revealing conformational changes in the protein's portal region upon binding. researchgate.net

These this compound-based tools continue to be vital for probing the intricate mechanisms of retinoid metabolism and transport, contributing significantly to fundamental biology and the rational design of new therapeutic strategies for retinal diseases.

Table 3: Comparison of this compound and a Key Derivative

| Compound | Key Structural Feature | Primary Mechanism of Action in Research | RPE65 Inhibition | Reference |

| **this compound (Ret-NH₂) ** | Primary amine on retinoid backbone | Potent inhibitor of RPE65; sequesters atRAL | Strong | |

| RVG (Ret-NH₂-L-valylglycine amide) | Peptide derivative of Ret-NH₂ | Sequesters atRAL via Schiff base formation | Minimal | acs.orgnih.gov |

Future Directions and Emerging Research Avenues for Retinylamine

Development of Novel Synthetic Strategies for Advanced Retinylamine-Based Chemical Biology Tools

The development of next-generation chemical biology tools derived from this compound is a primary focus of ongoing research. The core objective is to synthesize novel analogs with enhanced properties for research applications, such as improved stability, better bioavailability, and more specific molecular interactions. acs.org One key strategy involves the chemical modification of this compound by conjugating it with amino acids and peptides. acs.orgacs.org This approach aims to create derivatives that can effectively sequester all-trans-retinal (B13868) (atRAL) with minimal inhibition of the critical visual cycle enzyme, RPE65, a limitation of the parent compound. acs.orgacs.org

Researchers have designed and synthesized libraries of this compound derivatives to systematically investigate how structural changes affect their interaction with key enzymes like lecithin:retinol (B82714) acyltransferase (LRAT) and RPE65. escholarship.org For instance, modifications to the β-ionone ring and the length of the polyene chain are being explored to fine-tune the substrate specificity and inhibitory potency of these analogs. escholarship.orgarvojournals.org Another innovative strategy involved synthesizing a this compound analog that is one carbon shorter than the parent compound. pnas.org This modification was specifically designed to create an effective inhibitor for constitutively active rhodopsin mutants found in certain forms of autosomal dominant retinitis pigmentosa, demonstrating the potential for creating highly targeted chemical probes. pnas.org These synthetic efforts are crucial for developing tools that not only possess therapeutic potential but also serve to elucidate the complex mechanisms of the retinoid cycle. escholarship.org

Table 1: Novel Synthetic Strategies for this compound Derivatives

| Derivative Type | Synthetic Modification | Research Goal | Source(s) |

|---|---|---|---|

| Peptide Conjugates | Conjugation with amino acids or peptides (e.g., L-valine, glycine). | Improve stability, ocular bioavailability, and atRAL sequestration while minimizing RPE65 inhibition. | acs.org, acs.org, nih.gov |

| Structural Analogs | Modification of the β-ionone ring and polyene chain length. | Optimize substrate/inhibitor binding specificity for LRAT and RPE65 to understand their mechanisms of action. | escholarship.org, arvojournals.org |

| Shortened Chain Analogs | Synthesis of a C19 this compound analog (one carbon shorter). | Develop a specific inhibitor for constitutively active rhodopsin mutants (K296E, K296M) associated with retinitis pigmentosa. | pnas.org |

Application of Advanced Imaging Techniques in Retinoid Research Utilizing this compound Analogs

Advanced imaging techniques are becoming indispensable for studying the in-vivo effects of this compound and its analogs, offering non-invasive ways to assess retinal structure and function. arvojournals.org A significant development is the application of Manganese-Enhanced Magnetic Resonance Imaging (MEMRI). arvojournals.org This technique uses manganese ions as a contrast agent to measure ion channel activity, which is a proxy for cellular health and function. arvojournals.org In preclinical models of retinal degeneration, MEMRI has been used to demonstrate that this compound treatment preserves the structural and functional integrity of photoreceptor cells. arvojournals.org The strong MEMRI signal in treated retinas correlated with healthy ion channel activity, providing a powerful method to assess the efficacy of prophylactic treatments. arvojournals.org

Another promising frontier is the use of imaging techniques that leverage the intrinsic fluorescence of retinoids. acs.org Two-photon excitation (TPE) fluorescence microscopy allows for the visualization of retinoid transformations at the subcellular level. acs.orgresearchgate.net The development of fluorescent this compound analogs could enable real-time tracking of the compound's distribution, cellular uptake, and engagement with its molecular targets within the retina. Such probes would be invaluable for understanding pharmacokinetics and confirming mechanisms of action directly in living tissue. mdpi.com These advanced imaging modalities, combined with tailored this compound-based probes, are set to provide unprecedented insights into the dynamics of the visual cycle and the therapeutic effects of its modulators. acs.orgresearchgate.net

Table 2: Advanced Imaging Techniques in this compound Research

| Technique | This compound Analog/Application | Research Finding/Potential | Source(s) |

|---|---|---|---|

| Manganese-Enhanced MRI (MEMRI) | Used in preclinical models treated with this compound. | Non-invasively assesses retinal ion channel activity, demonstrating that this compound preserves photoreceptor and RPE cell function. | arvojournals.org |

| Two-Photon Excitation (TPE) Microscopy | Utilizes intrinsic fluorescence of retinoids; applicable to future fluorescent this compound analogs. | Enables high-resolution, subcellular imaging of retinoid flow and metabolism, allowing direct visualization of a drug's effect on the visual cycle. | researchgate.net, acs.org |

Integration of Multi-Omics Approaches in this compound-Related Biochemical Studies

Future research on this compound will likely benefit from the integration of multi-omics approaches to build a comprehensive, systems-level understanding of its biological effects. Multi-omics combines data from various molecular levels—such as genomics, transcriptomics, proteomics, and metabolomics—to create a panoramic view of cellular processes and disease mechanisms. mdpi.com While single-omics studies have been applied to retinal diseases, their integrated use in the context of this compound therapy represents a significant emerging research avenue.

Proteomics , the large-scale study of proteins, can be used to identify the complete set of proteins that interact with this compound and its derivatives in the retina. ebi.ac.uk This would move beyond known targets like RPE65 and LRAT to uncover novel protein interactions and off-target effects, providing a more complete picture of its mechanism of action. mdpi.com

Metabolomics , which analyzes small molecule metabolites, can map the downstream biochemical consequences of visual cycle modulation by this compound. nih.govmdpi.com By quantifying changes in the retinal metabolome, researchers can understand the broader impact on cellular metabolism, including energy pathways and amino acid metabolism, which are often disrupted in retinal diseases. mdpi.com

Integrating these datasets could reveal how genetic variations (genomics) influence the transcriptional response (transcriptomics) to this compound, and how these changes subsequently alter the protein landscape (proteomics) and metabolic state (metabolomics) of retinal cells. arvojournals.org This holistic approach is essential for identifying novel biomarkers of drug response and for understanding the complex, multifactorial nature of retinal diseases and the therapies designed to treat them. mdpi.commdpi.com

Table 3: Potential Multi-Omics Applications in this compound Research

| Omics Field | Potential Application | Expected Insights | Source(s) |

|---|---|---|---|

| Proteomics | Identify the complete protein interaction profile of this compound and its analogs in retinal tissue. | Discovery of novel binding partners and off-target effects; a deeper understanding of its molecular mechanism and pathways. | mdpi.com, , ebi.ac.uk |

| Metabolomics | Profile the global changes in small molecule metabolites in the retina following this compound administration. | Characterization of the downstream biochemical impact on retinal metabolism beyond the visual cycle; identification of metabolic biomarkers of therapeutic response. | nih.gov, mdpi.com, |

| Transcriptomics | Analyze changes in gene expression in retinal cells in response to treatment with this compound derivatives. | Elucidation of the transcriptional regulatory networks affected by visual cycle modulation. | , arvojournals.org |

| Multi-Omics Integration | Combine genomic, transcriptomic, proteomic, and metabolomic data from preclinical models treated with this compound. | A comprehensive, systems-level understanding of the drug's effect; identification of complex interactions between genes, proteins, and metabolites in disease and treatment. | , mdpi.com, |

常见问题

Q. What preclinical models are validated for studying Retinylamine’s efficacy in retinal degeneration?

this compound’s efficacy has been primarily tested in murine models of age-related macular degeneration (AMD). For example, intraperitoneal administration in mice reduced toxic retinal byproducts (e.g., lipofuscin and Bruch’s membrane thickening) and inhibited choroidal neovascularization . When selecting models, prioritize those replicating AMD pathophysiology, such as genetic mutants with impaired retinal pigment epithelium (RPE) function. Ensure reproducibility by detailing strain, dosage, and administration routes, as per standardized protocols for preclinical studies .

Q. What key pharmacokinetic parameters should be prioritized in this compound studies?

Focus on bioavailability, tissue distribution (e.g., retinal vs. systemic uptake), and metabolic clearance. This compound’s effects depend on its ability to modulate all-trans-retinal clearance in the retina . Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify retinal concentrations. Cross-reference findings with toxicity thresholds to avoid confounding results from metabolite accumulation .

Q. How can researchers optimize this compound synthesis for experimental consistency?

this compound synthesis should follow peer-reviewed protocols with rigorous purity validation (e.g., nuclear magnetic resonance spectroscopy, HPLC). Document reaction conditions (e.g., solvents, catalysts) and storage protocols to prevent degradation. For novel derivatives, provide spectral data and stability assessments under varying pH/temperature conditions .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across experimental models be resolved?

Contradictions may arise from interspecies variability (e.g., murine vs. primate retinal metabolism) or divergent dosing regimens. Conduct dose-response studies across models while controlling variables like light exposure and genetic background. Use meta-analytical frameworks to compare outcomes and identify confounders (e.g., oxidative stress markers) . For translational relevance, validate findings in human RPE cell cultures or ex vivo retinal explants .

Q. What methodologies are recommended for assessing this compound’s long-term safety in chronic AMD models?

Longitudinal studies should monitor retinal histopathology, systemic toxicity (e.g., liver/kidney function), and off-target effects. Employ optical coherence tomography (OCT) for non-invasive retinal imaging and electroretinography (ERG) to evaluate photoreceptor function. Use survival analysis and Kaplan-Meier curves to correlate dosage with adverse event rates .

Q. How can this compound’s antiangiogenic effects be differentiated from other retinoids in combinatorial therapies?

Design studies with dual inhibitors (e.g., this compound + anti-VEGF agents) and isolate mechanisms via transcriptomic profiling (RNA-seq) or pathway-specific knockout models. Compare outcomes using metrics like choroidal neovascularization area and vascular endothelial growth factor (VEGF) expression levels. Address confounding interactions through factorial experimental designs .

Methodological Considerations

- Data Interpretation : Use multivariate regression to account for covariates like age and genetic modifiers in AMD models .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and statistical power calculations .

- Reproducibility : Share raw data, code, and detailed protocols in supplementary materials to facilitate replication .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。